molecular formula C18H19N3O5S B2727699 N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312749-98-7

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2727699
CAS RN: 312749-98-7
M. Wt: 389.43
InChI Key: DMNJUFKPVSYOML-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as NPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPSB is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

“N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide” is a type of sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides have a wide range of applications, including in the manufacture of dyes and detergents, as well as in medicine as antibiotics .

The nitrophenyl group in the compound suggests that it might have the ability to donate or accept electrons, which could influence its reactivity and interactions with other molecules. The piperidine ring is a common structural element in many pharmaceuticals and is known to influence binding to biological targets .

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide in lab experiments include its ability to selectively inhibit carbonic anhydrase activity and its potential applications in cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and environmental science, and the development of more potent and selective inhibitors of carbonic anhydrase activity.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound inhibits the activity of carbonic anhydrase and has various biochemical and physiological effects. While there are some limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be synthesized using various methods, including the reaction of 4-nitrophenyl isocyanate with piperidine and benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

N-(4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(19-15-6-8-16(9-7-15)21(23)24)14-4-10-17(11-5-14)27(25,26)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJUFKPVSYOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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